molecular formula C9H11N3O2 B13701537 1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B13701537
M. Wt: 193.20 g/mol
InChI Key: DQZLDGOFXISKDP-UHFFFAOYSA-N
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Description

1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with a unique structure that includes a pyrimidine ring

Preparation Methods

The synthesis of 1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of isopropylamine with a suitable diketone and a nitrile source under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds also contain a heterocyclic ring and exhibit diverse biological activities.

    Indole derivatives: Known for their wide range of biological applications, including antiviral and anticancer properties.

    Pyridazine derivatives: These compounds share structural similarities and are studied for their therapeutic potential. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that differentiate it from other heterocyclic compounds.

Biological Activity

1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family. Its unique structure, characterized by the presence of two keto groups and a carbonitrile functional group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular structure can be depicted as follows:

Property Value
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 218.25 g/mol
IUPAC Name This compound

The compound features a pyrimidine ring with two keto groups at positions 2 and 4 and a carbonitrile group at position 5. This structural configuration is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes by binding to their active sites, disrupting essential metabolic pathways in microorganisms. This leads to antimicrobial effects against various pathogens.

Antitumor Activity

Studies have shown that pyrimidine derivatives can possess antitumor properties. For example:

  • In Vivo Studies : In mouse xenograft models, related compounds demonstrated robust antitumor activity by targeting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway. This pathway is critical for tumor cell proliferation and survival .

Study on Antimicrobial Efficacy

A study conducted on various pyrimidine derivatives found that certain substitutions on the pyrimidine ring significantly enhanced antimicrobial activity against strains such as E. coli and S. aureus. The study highlighted the importance of the carbonitrile group in enhancing solubility and bioactivity .

Antitumor Activity Assessment

In another investigation focusing on structurally similar compounds, it was observed that modifications to the tetrahydropyrimidine core led to increased cytotoxicity in cancer cell lines. The study utilized cell viability assays to quantify the effects of different concentrations of these compounds on tumor cells .

Research Findings Summary

The following table summarizes key findings related to the biological activities of 1-Isopropyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives:

Activity Effect Reference
AntimicrobialInhibition of growth in E. coli and S. aureus
AntitumorSuppression of tumor growth in xenograft models
Enzyme InhibitionDisruption of metabolic pathways in microorganisms

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-methyl-2,4-dioxo-1-propan-2-ylpyrimidine-5-carbonitrile

InChI

InChI=1S/C9H11N3O2/c1-6(2)12-5-7(4-10)8(13)11(3)9(12)14/h5-6H,1-3H3

InChI Key

DQZLDGOFXISKDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=O)N(C1=O)C)C#N

Origin of Product

United States

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